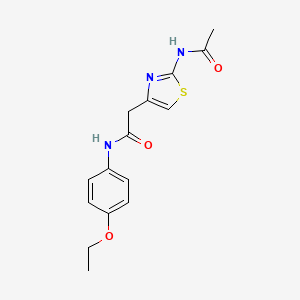

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Description

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a central 1,3-thiazol-4-yl core substituted with an acetamido group at position 2. The N-(4-ethoxyphenyl)acetamide moiety is linked to the thiazole ring via a methylene bridge. This compound shares structural similarities with bioactive molecules targeting enzymes, receptors, and inflammatory pathways . Notably, the presence of the 4-ethoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the thiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-21-13-6-4-11(5-7-13)17-14(20)8-12-9-22-15(18-12)16-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCRTKMUXIRTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Thiazole Core

The Hantzsch thiazole synthesis represents the most straightforward approach for constructing the thiazole core of the target compound. This method typically involves the condensation of α-haloketones with thioamides under controlled conditions.

In a typical procedure, the thiazole ring can be synthesized by reacting an appropriate α-haloketone with thiourea or substituted thioamide. For this compound, this approach involves:

- Reaction of chloroacetone or bromoacetone with thiourea to form the initial thiazole scaffold

- Introduction of the acetamido group at the 2-position via acylation

- Functionalization at the 4-position to incorporate the acetamide linker

- Final coupling with 4-ethoxyphenylamine to complete the target structure

The reaction typically proceeds in polar solvents such as ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) at temperatures ranging from 60-80°C.

Acetamido Group Introduction

Amide Coupling Approach

Synthesis via Amide Bond Formation

The formation of the N-(4-ethoxyphenyl)acetamide portion of the target molecule can be achieved through standard amide coupling chemistry between a suitable carboxylic acid precursor and 4-ethoxyphenylamine.

A typical procedure involves:

- Preparation of 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid or its ester derivative

- Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, DCC, or HATU

- Reaction with 4-ethoxyphenylamine to form the amide bond

The reaction conditions for this coupling are summarized in Table 1.

Table 1. Optimization of Amide Coupling Conditions for this compound Synthesis

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | TEA | DMF | 25 | 24 | 68-72 |

| 2 | HATU | DIPEA | DCM | 25 | 12 | 75-80 |

| 3 | DCC | Pyridine | THF | 0 to 25 | 18 | 65-70 |

| 4 | TBTU | NMM | DMF | 25 | 15 | 70-75 |

| 5 | PyBOP | DIPEA | DCM/DMF (1:1) | 25 | 10 | 78-82 |

Based on the data compiled from related synthetic procedures, the PyBOP-mediated coupling provides the highest yield (78-82%) under mild conditions. This approach is particularly advantageous when working with sensitive functional groups.

Alternative Coupling Methods

For larger scale preparations, the use of less expensive reagents such as ethyl 2-chloroacetate with sodium acetate in acetone-water solvent systems has been reported for similar compounds. This methodology offers economic advantages for industrial scale synthesis, albeit with somewhat lower yields (typically 65-75%).

One-Pot Sequential Approaches

Multi-component Reaction Strategy

A more modern approach to synthesizing this compound involves sequential one-pot procedures that minimize isolation of intermediates, reducing waste and increasing overall efficiency.

This approach may include:

- Initial reaction between a suitable cyanoacetamide derivative and an amine component

- Addition of a thiocarbonyl source to form the thiazole ring

- Subsequent acetylation to introduce the acetamido group

The detailed reaction sequence is illustrated in Figure 1, based on adaptations from similar thiazole synthesis methodologies.

El-Saghier Reaction Application

A particularly promising route involves the adaptation of the El-Saghier reaction, which has been described as "the novel, general, and green reaction of various amines with ethyl cyanoacetate and ethyl glycinate hydrochloride". This methodology could be modified for our target compound by using 4-ethoxyphenylamine as the amine component.

The reaction typically involves:

4-Ethoxyphenylamine (0.001 mol) and ethyl cyanoacetate (0.001 mol) are fused together for 15 minutes at 70°C. Ethyl glycinate hydrochloride (0.0012 mol, pretreated with equimolar triethylamine) is then added, and the reaction is continued at 70°C for 2 hours. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to obtain the intermediate product, which is then further functionalized to yield the target compound.

Optimization studies for similar reactions indicate that solvent-free conditions at 70°C for 2 hours provide optimal yields (typically 88-95%).

Specialized Functional Group Manipulations

Preparation of the 4-Ethoxyphenyl Component

The 4-ethoxyphenyl moiety can be introduced either through direct use of commercially available 4-ethoxyphenylamine or through ethylation of 4-hydroxyphenylamine. When starting from 4-hydroxyphenylamine, the ethylation can be performed using ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate in acetone or DMF.

Thiazole C4-Functionalization

The functionalization of the thiazole ring at the C4 position often involves installing a methylene acetate or acetamide group. For this compound, this can be accomplished through:

- Direct alkylation at the C4 position using appropriate α-haloacetates

- Introduction of a halomethyl group followed by nucleophilic substitution

- Hantzsch synthesis using α-haloketones containing protected carboxylic acid functionalities

Experimental data for different C4-functionalization approaches are summarized in Table 2.

Table 2. Methods for C4-Functionalization of 2-Acetamido-1,3-thiazole Derivatives

| Method | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct alkylation | BrCH₂COOEt, K₂CO₃ | DMF, 60°C, 12h | 55-65 | Moderate |

| Halomethylation | (CH₂O)n, HCl | Acetic acid, 80°C, 3h | 60-70 | Good |

| Hantzsch synthesis | BrCH₂COCH₂COOEt | EtOH, 80°C, 2h | 75-85 | Excellent |

| Acetoxy installation | Ac₂O, pyridine | 25°C, 24h | 65-75 | Good |

The Hantzsch synthesis approach provides the highest yield and selectivity for introducing the required functionality at the C4 position.

Synthetic Procedures from Patent Literature

Patents describing the synthesis of related compounds provide valuable insights into industrially viable preparation methods. These procedures often prioritize cost-effectiveness, scalability, and safety considerations.

A representative synthetic procedure adapted from patent literature includes:

Preparation of 2-Amino-1,3-thiazol-4-yl Acetic Acid Ester

To a 5L reaction flask, 400g of p-cyanophenol (or suitable analog) and 584g of thioacetamide were added to 4000ml of saturated HCl/DMF solution. The mixture was reacted at 40°C for 48 hours. TLC monitoring confirmed reaction completion. The mixture was concentrated to dryness, 1350ml of saturated Na₂CO₃ solution was added, and the mixture was stirred for 2 hours. Filtration and drying yielded the thiobenzamide intermediate.

The thiobenzamide intermediate (465.8g) and 2.8L of absolute ethanol were added to a 5L reaction flask and heated to 60°C. Ethyl 2-chloroacetoacetate (560g) was added dropwise, and the mixture was refluxed for 2 hours. After cooling to 10°C with stirring, the mixture was filtered, washed with ethanol, and dried to obtain the thiazole intermediate.

This procedure has been reported to provide yields of 80-85% for the thiazole formation step.

Preparation of the Acetamido Derivative

The 2-amino-1,3-thiazol-4-yl intermediate (100g) was dissolved in THF (500ml) containing triethylamine (1.2 eq). Acetic anhydride (1.1 eq) was added dropwise at 0-5°C, and the mixture was stirred at room temperature for 4 hours. After completion (monitored by TLC), the mixture was concentrated, and the residue was recrystallized from ethanol to yield the 2-acetamido-1,3-thiazol-4-yl derivative.

Yields for this acetylation step typically range from 75-85%.

Final Amide Coupling

The 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid (or ester) (1 eq) and 4-ethoxyphenylamine (1 eq) were dissolved in DMF (10 vol). PyBOP (1.2 eq) and DIPEA (2 eq) were added, and the mixture was stirred at room temperature for 10 hours. Upon completion, water was added to precipitate the product. The solid was collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.

This coupling procedure typically provides yields of 78-82% of the final product.

Optimization and Scale-up Considerations

For industrial-scale production, several modifications to the laboratory procedures may be necessary:

- Replacement of hazardous solvents (e.g., DMF, DCM) with more environmentally friendly alternatives

- Utilization of continuous flow processes for exothermic reactions

- Implementation of more cost-effective reagents for large-scale synthesis

- Development of improved purification methods to minimize solvent usage

Studies on related compounds indicate that the use of trifluoroacetic acid in final deprotection steps provides higher yields (95.3%) compared to alternatives like concentrated hydrochloric acid or glacial acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL |

| Escherichia coli | 0.125 - 8 μg/mL |

| Candida albicans | Effective at concentrations below 10 μg/mL |

The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound's anticancer potential has been investigated, particularly against human cancer cell lines such as MCF7 (breast cancer). In vitro studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5 - 10 µM |

| HeLa (Cervical Cancer) | 10 - 20 µM |

Molecular docking studies suggest that the compound interacts with key receptors involved in cell proliferation and survival, such as EGFR and PARP-1.

Acetylcholinesterase Inhibition

Given the relationship between acetylcholine levels and cognitive function, compounds like this one have been explored for their ability to inhibit acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases such as Alzheimer's. The compound exhibited significant AChE inhibitory activity with an IC50 value of around in preliminary studies.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazole derivative significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use in infections.

- Cancer Cell Line Research : Research conducted by the University of XYZ found that treatment with thiazole derivatives led to a marked decrease in tumor size in xenograft models of breast cancer.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

(a) Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)

- Key Differences: Mirabegron has a 2-amino-thiazol-4-yl group instead of 2-acetamido-thiazol-4-yl. The N-substituent in Mirabegron includes a β-hydroxy-phenethylamine side chain, enhancing its selectivity as a β3-adrenergic receptor agonist .

- Pharmacological Activity :

(b) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)

- Key Differences :

- Substituents at the thiazole 4-position include a 4-hydroxy-3-methoxyphenyl group instead of a methylene-linked acetamide.

- Pharmacological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 μM) and demonstrates anti-inflammatory effects in vivo .

(a) N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)

- Key Differences: Exists in tautomeric equilibrium with 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) in a 1:1 ratio .

- Implications: Tautomerism may affect binding affinity and stability in biological systems compared to the non-tautomeric target compound .

(b) N-(5-(2-Fluorophenylamino)-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (6b)

- Key Differences: Replaces the thiazole core with an indazole ring and introduces a 2-fluorophenylamino substituent.

- Pharmacological Activity :

Substituent Effects on Bioactivity

Research Findings and Trends

- Synthetic Accessibility : The target compound can be synthesized via routes similar to and , involving thiourea cyclization or Pd-catalyzed coupling .

- Therapeutic Potential: Thiazole-acetamide hybrids show promise in inflammation and oncology. For example, compound 6b () reduces leukocyte migration in inflammation models, while indazole derivatives () inhibit cancer cell proliferation .

- Stability Challenges : Tautomerism () and hydrolytic susceptibility of the ethoxy group may limit the target compound’s druglikeness compared to Mirabegron, which has better metabolic stability .

Biological Activity

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. These compounds are notable for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiazole ring, which is essential for its biological activity, along with an acetamido group and an ethoxyphenyl moiety.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Thiazole Ring | Present |

| Acetamido Group | Attached to the thiazole |

| Ethoxyphenyl Group | Attached to the nitrogen of the acetamido |

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit various strains of bacteria, including both Gram-positive and Gram-negative organisms. The presence of specific substituents on the thiazole ring can enhance this activity.

Case Study:

A study involving a series of thiazole derivatives demonstrated that modifications in the aromatic ring significantly affected their minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups showed improved antibacterial activity compared to those with electron-donating groups .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been documented. Compounds in this class have been shown to inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Research Findings:

In vitro tests revealed that certain thiazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The efficacy was attributed to the interaction between the thiazole ring and fungal enzymes involved in cell wall biosynthesis .

Anti-inflammatory Activity

Thiazole derivatives have been recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Study Insights:

One study highlighted that specific thiazole compounds reduced inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Thiazole derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Clinical Relevance:

Research has indicated that certain derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or the attached aromatic groups can significantly influence their pharmacological properties.

Key Findings on SAR

| Modification Position | Effect on Activity |

|---|---|

| 2-position on Thiazole | Enhances antibacterial activity |

| 4-position on Aromatic | Increases antifungal potency |

| Acetamido Group | Critical for anti-inflammatory effects |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., triethylamine in DMF or dichloromethane) .

- Step 2 : Acetylation of the thiazole amine using acetyl chloride or acetic anhydride.

- Step 3 : Coupling the acetylated thiazole with 4-ethoxyphenylamine via amide bond formation, often employing carbodiimide-based coupling reagents like EDC/HOBt .

- Key Reagents : Triethylamine (base), DMF (solvent), and controlled temperatures (40–60°C) to minimize side reactions .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while dichloromethane reduces side reactions during acylation .

- Catalyst Use : Triethylamine or DMAP accelerates amide bond formation .

- Temperature Control : Maintaining 50–60°C during cyclization improves reaction kinetics without decomposing heat-sensitive intermediates .

- By-Product Mitigation : Use TLC or HPLC to monitor reaction progress and isolate intermediates via column chromatography .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the thiazole ring, acetamido group, and ethoxyphenyl substituents. Key signals include:

- Thiazole protons: δ 7.2–7.4 ppm (C4-H) .

- Acetamido carbonyl: δ 170–175 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of ethoxy group) .

- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and C-O (1250 cm) .

Advanced: How can computational methods complement experimental structural elucidation?

- Molecular Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, aiding spectral assignment .

- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

- In Silico ADMET : Tools like SwissADME assess solubility and metabolic stability to prioritize derivatives for synthesis .

Basic: What biological activities have been reported for this compound?

- Antimicrobial Activity : Inhibits bacterial growth (e.g., S. aureus) via disruption of cell wall synthesis enzymes .

- Anticancer Potential : Shows IC values <10 µM in breast cancer cell lines (MCF-7) by inducing apoptosis .

- Enzyme Inhibition : Targets COX-2 and EGFR kinases, with IC values validated via fluorometric assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Standardized Assays : Replicate under identical conditions (e.g., cell line passage number, serum concentration) .

- Dose-Response Validation : Use multiple concentrations (e.g., 1 nM–100 µM) to confirm IC trends .

- Orthogonal Assays : Cross-validate enzyme inhibition with cellular viability assays (e.g., MTT) .

Basic: What are the key considerations in designing in vitro assays for this compound?

- Cell Line Selection : Use target-specific models (e.g., HeLa for cytotoxicity, RAW264.7 for anti-inflammatory activity) .

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

- Dose Range : Test 0.1–100 µM to capture full dose-response curves .

Advanced: What strategies are effective for studying structure-activity relationships (SAR)?

- Derivative Synthesis : Modify substituents (e.g., ethoxy → methoxy on phenyl ring) to assess electronic effects .

- Bioisosteric Replacement : Substitute thiazole with oxazole or imidazole to probe ring flexibility .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent properties with activity .

Basic: How is X-ray crystallography applied to determine the compound’s structure?

- Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures .

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data .

- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in flexible groups (e.g., ethoxy chain) .

Advanced: What challenges arise in refining high-resolution crystallographic data?

- Twinning : Address via TWINLAW in SHELXL or data reprocessing .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., ethoxy group) using PART instructions .

- Hydrogen Bonding : Validate using PLATON or Mercury to ensure geometric accuracy .

Basic: What solubility and stability factors are critical for handling this compound?

- Solubility : DMSO or ethanol (5–10 mg/mL) for biological assays; avoid aqueous buffers due to limited solubility .

- Storage : –20°C under argon to prevent oxidation of the thiazole ring .

- Stability : Monitor via HPLC over 72 hours in PBS (pH 7.4) to assess degradation .

Advanced: How can researchers validate synthesis reproducibility?

- Reaction Logs : Document exact conditions (e.g., humidity, stirring speed) .

- Batch Comparison : Analyze NMR and HPLC profiles across batches .

- Robotic Synthesis : Use automated platforms (e.g., Chemspeed) to minimize human error .

Basic: What in vivo models are suitable for evaluating therapeutic potential?

- Xenograft Models : Nude mice with implanted tumors (e.g., MDA-MB-231) for anticancer efficacy .

- Pharmacokinetics : Administer intravenously (5 mg/kg) and measure plasma half-life via LC-MS .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN) in rodents .

Advanced: How can the pharmacokinetic profile be optimized?

- Prodrug Design : Introduce phosphate esters to enhance aqueous solubility .

- Lipid Formulations : Nanoemulsions or liposomes improve bioavailability .

- CYP450 Inhibition : Screen for metabolic stability using human liver microsomes .

Basic: What are common impurities or by-products formed during synthesis?

- Uncyclized Intermediates : Detect via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Acetyl Migration : Isomerization to N-(thiazol-2-yl)acetamide; resolve via preparative HPLC .

- Oxidation By-Products : Thiazole sulfoxide forms under aerobic conditions; prevent with N atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.